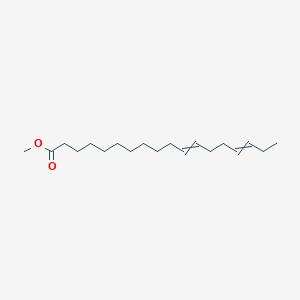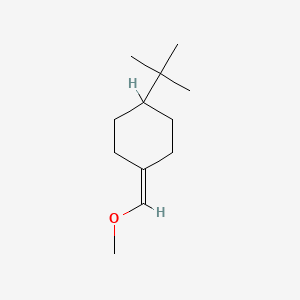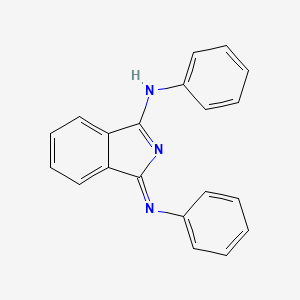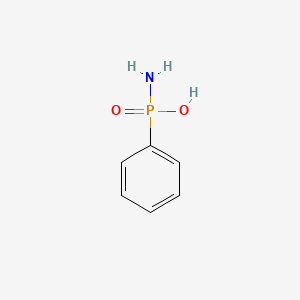
N-Methyl-N'-(3-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is an organic compound with the molecular formula C7H9N3S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a thiourea group attached to a pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pyridylamine with methyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiourea derivatives
科学的研究の応用
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-Methyl-N’-(3-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(3-Methyl-2-pyridyl)thiourea
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- N-[(3-methylpyridin-2-yl)methyl]propan-2-amine
Uniqueness
N-Methyl-N’-(3-methylpyridin-2-yl)thiourea is unique due to its specific structural features, such as the presence of both a methyl group and a thiourea group attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
59180-96-0 |
|---|---|
分子式 |
C8H11N3S |
分子量 |
181.26 g/mol |
IUPAC名 |
1-methyl-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C8H11N3S/c1-6-4-3-5-10-7(6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12) |
InChIキー |
IHJLSRKTENXGNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)





